molecular formula C22H22N2O3S2 B3543235 4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide CAS No. 591731-74-7

4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide

Cat. No.: B3543235
CAS No.: 591731-74-7
M. Wt: 426.6 g/mol
InChI Key: UVJDTGIAOMEVNG-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the benzamide class and exhibits a range of biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with benzyl chloromethyl sulfone and 2-(3-methylbenzylthio)ethylamine. This reaction is carried out in the presence of a base and an organic solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell proliferation, and possess anti-inflammatory properties. Additionally, it has shown promise in modulating the immune system and reducing inflammation in animal models of inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonylaniline: This compound shares the methylsulfonyl group and exhibits similar chemical properties.

    Methylsulfonyl indole-benzimidazoles: These compounds have shown anticancer effects and estrogen receptor modulatory actions.

Uniqueness

4-[benzyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is unique due to its specific combination of benzyl, methylsulfonyl, and methylsulfanyl groups, which contribute to its distinct biochemical and physiological effects. Its potential therapeutic applications, particularly in cancer research, set it apart from other similar compounds.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-28-21-10-6-9-19(15-21)23-22(25)18-11-13-20(14-12-18)24(29(2,26)27)16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJDTGIAOMEVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147373
Record name 4-[(Methylsulfonyl)(phenylmethyl)amino]-N-[3-(methylthio)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591731-74-7
Record name 4-[(Methylsulfonyl)(phenylmethyl)amino]-N-[3-(methylthio)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591731-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Methylsulfonyl)(phenylmethyl)amino]-N-[3-(methylthio)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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